1,2,3,4-Tetraethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetraethylbenzene is an organic compound with the molecular formula C14H22. It is classified as an aromatic hydrocarbon, characterized by a benzene ring substituted with four ethyl groups. This compound is a colorless liquid with a relatively high boiling point and low solubility in water .
Vorbereitungsmethoden
1,2,3,4-Tetraethylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of vinyl bromide with 3-hexyne . Industrially, it can be produced by the alkylation of benzene with ethylene in the presence of a catalyst. This method is similar to the production of other alkylbenzenes, where the reaction conditions typically involve high temperatures and pressures to facilitate the alkylation process .
Analyse Chemischer Reaktionen
1,2,3,4-Tetraethylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives using reagents like hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens, nitro groups, or other substituents replace one or more of the ethyl groups. Typical reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while nitration can introduce nitro groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetraethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: While not commonly used directly in biological research, derivatives of this compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which 1,2,3,4-tetraethylbenzene exerts its effects depends on the specific reaction or application. In chemical reactions, its aromatic ring and ethyl substituents influence its reactivity and interaction with reagents. The molecular targets and pathways involved are typically related to its role as an intermediate or precursor in the synthesis of other compounds .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetraethylbenzene can be compared with other similar compounds, such as:
1,2,3,5-Tetraethylbenzene: Another isomer with a different arrangement of ethyl groups on the benzene ring. This structural difference can lead to variations in reactivity and applications.
1,2,4,5-Tetraethylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications.
Eigenschaften
CAS-Nummer |
642-32-0 |
---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
1,2,3,4-tetraethylbenzene |
InChI |
InChI=1S/C14H22/c1-5-11-9-10-12(6-2)14(8-4)13(11)7-3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
FEWANSQOXSIFOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.